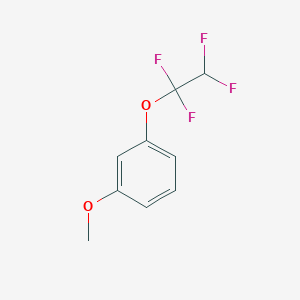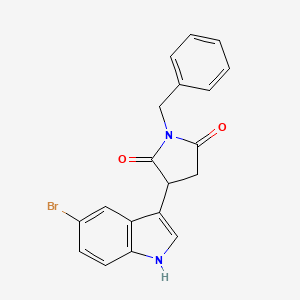![molecular formula C22H29IOSi B14257621 Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane CAS No. 371172-65-5](/img/structure/B14257621.png)
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is a chemical compound with the molecular formula C22H29IOSi It is characterized by the presence of a tert-butyl group, an iodohexenyl chain, and a diphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane typically involves the reaction of tert-butyl-diphenylsilyl chloride with 6-iodohex-5-en-1-ol. The reaction is carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane. The reaction proceeds via the formation of a silyl ether linkage between the diphenylsilane and the iodohexenyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodohexenyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The double bond in the hexenyl chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The double bond can also be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Aplicaciones Científicas De Investigación
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond in the hexenyl chain is targeted by oxidizing agents, leading to the formation of epoxides or diols. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl[(6-iodohex-4-en-1-yl)oxy]diphenylsilane: Similar structure but with a different position of the double bond.
Tert-butyl[(6-bromohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a bromine atom instead of iodine.
Tert-butyl[(6-chlorohex-5-en-1-yl)oxy]diphenylsilane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. The combination of the tert-butyl group and the diphenylsilane moiety also imparts specific steric and electronic properties that can influence its reactivity and applications .
Propiedades
Número CAS |
371172-65-5 |
|---|---|
Fórmula molecular |
C22H29IOSi |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
tert-butyl-(6-iodohex-5-enoxy)-diphenylsilane |
InChI |
InChI=1S/C22H29IOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-12,14-18H,4-5,13,19H2,1-3H3 |
Clave InChI |
XOHXJDISOMCKDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


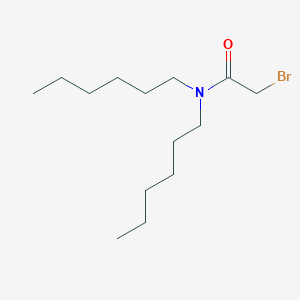
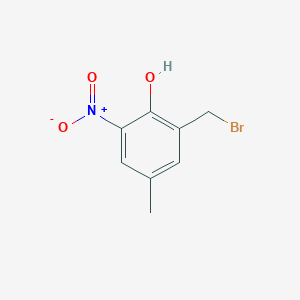
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
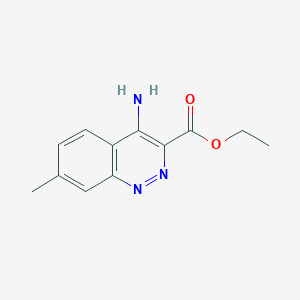
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
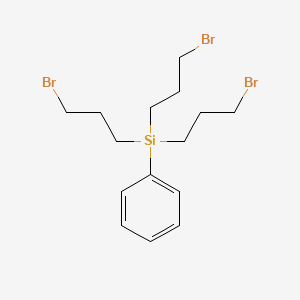
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
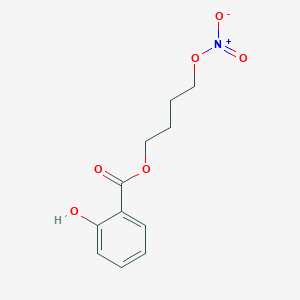
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
